molecular formula C9H15NO2 B1665410 Aceclidine CAS No. 827-61-2

Aceclidine

Cat. No. B1665410
CAS RN: 827-61-2
M. Wt: 169.22 g/mol
InChI Key: WRJPSSPFHGNBMG-UHFFFAOYSA-N
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Description

Aceclidine is a parasympathomimetic miotic agent . It has been marketed in Europe but has not been used clinically in the United States . It is used in the treatment of open-angle glaucoma .


Molecular Structure Analysis

Aceclidine is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine . The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 .


Physical And Chemical Properties Analysis

The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 . Its protonated derivative has a pKa of 9.3 .

Scientific Research Applications

1. Management of Night Vision Disturbances

Aceclidine has been studied for its effectiveness in reducing night vision disturbances post-refractive surgery. A clinical trial demonstrated that diluted aceclidine eyedrops significantly reduced such disturbances, with effects beginning about 15 minutes after instillation and lasting for approximately 5 hours. The study showed a reduction in subjective grading of night vision disturbance and a decrease in pupil size, indicating aceclidine's potential in ophthalmic applications (Randazzo et al., 2005).

2. Comparison with Pilocarpine in Glaucoma Treatment

Aceclidine has been compared with pilocarpine for the treatment of open-angle glaucoma. Research suggests that aceclidine, a parasympathomimetic drug, acts directly on cholinergic nerve endings and has been used as an alternative to pilocarpine in several European countries. This comparison highlights its potential role in managing glaucoma patients (Romano, 1970).

3. Effect on Human Intraocular Pressure

A study on the dose response of human intraocular pressure to aceclidine established a relationship between different concentrations of aceclidine and pressure reduction. This research is significant in understanding the optimal dosing for effective glaucoma treatment (Drance et al., 1972).

4. Dissociation between Effects on Outflow Facility and Accommodation

Research on aceclidine's effects on outflow facility and accommodation in the cynomolgus monkey eye suggests a dissociation between these two functions of the ciliary muscle. This finding provides insights into the specific ocular actions of aceclidine, enhancing its application in targeted ophthalmic treatments (Erickson-Lamy & Schroeder, 1990).

5. Accommodative Effects in Glaucoma Treatment

Aceclidine has been shown to induce a lesser degree of spasm of accommodation compared to other drugs, making it a recommended choice for glaucoma patients under 50 years with considerable remaining accommodation. This highlights its applicability in specific demographic groups of glaucoma patients (Fechner et al., 1975).

6. Effects on Learning and Memory Processes in Rats

In rodent models, aceclidine has been found to stimulate learning and memory processes and exert an antiamnestic effect. This suggests potential applications of aceclidine in the field of neuropharmacology and cognitive enhancement (Mashkovskii et al., 1997).

7. Role in Regulation of Lymphocyte Functions

Studies on Wistar rats demonstrated that aceclidine's activation of m-cholinoreceptors enhances the function of Th1 lymphocytes more than Th2 lymphocytes. This finding is crucial in understanding the immunomodulatory potential of aceclidine and its possible therapeutic applications in immune-related disorders (Zabrodskii, Germanchuk, & Mandych, 2008).

8. Ocular Bioavailability Studies

Research on the corneal penetration of aceclidine in rabbit eyes using a perfusion technique has provided essential insights into its ocular bioavailability. This study aids in understanding the pharmacokinetics of aceclidine in glaucoma treatment (Brian et al., 1974).

9. Muscarinic Receptor Subtype Antagonists' Effects

Studies involving the interaction of aceclidine with various muscarinic receptor subtype antagonists in rhesus monkeys provide deeper insights into its specific ocular actions. This research is valuable for developing more targeted and effective ocular drugs (Gabelt & Kaufman, 1994).

Safety And Hazards

When handling Aceclidine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Aceclidine is being developed for use in presbyopia-correcting eyedrops . Based on positive Phase II trials for PRX-100, Lenz Therapeutics is now developing preservative-free aceclidine 1.75% (LNZ100) and aceclidine 1.75% + brimonidine (LNZ101) . Aceclidine targets different muscarinic receptors than pilocarpine . With aceclidine, there’s an absence of ciliary muscle activity .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPSSPFHGNBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045658
Record name Aceclidine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aceclidine

CAS RN

827-61-2
Record name Aceclidine
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Record name Aceclidine [USAN:INN]
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Record name Aceclidine
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Record name aceclidine
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Record name Aceclidine
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Record name Aceclidine
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Record name ACECLIDINE
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Synthesis routes and methods I

Procedure details

A solution of (RS)-3-quinuclidinol (25 g, 0.2 mmol) in pyridine (100 ml) was treated with acetic anhydride (100 ml), kept at 50° C. for 4 hours and left at room temperature for 15 hours. After removal of the pyridine and excess acetic anhydride under vacuum, the clear light brown oil was then dissolved in water (25 ml) and made slightly alkaline with saturated potassium carbonate. The ester was then extracted with chloroform (5×50 ml) and extracts were dried over K2CO3. After evaporation of the solvent in vacuo the residue was distilled yielding 20.6 g (62%) of (RS)-3-acetoxyquinuclidine as a colorless liquid.
Quantity
25 g
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reactant
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100 mL
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100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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Synthesis routes and methods III

Procedure details

The thus obtained (+) quinuclidinol was esterified with acetic anhydride to yield in a quantitative manner the desired novel (+) 3-acetoxy quinuclidine. The hydrochloride was obtained from a solution of hydrogen chloride in anhydrous ether, M.P. = 175° C.
Name
(+) quinuclidinol
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
842
Citations
JS Ward, L Merritt, DO Calligaro… - Journal of medicinal …, 1998 - ACS Publications
… aceclidine was chosen as the comparator for the compounds in this study because aceclidine … 1) have higher affinity for muscarinic receptors than aceclidine, but they do not strongly …
Number of citations: 61 pubs.acs.org
H ISHIKAWA, L DeSANTIS, PN PATIL - Journal of ocular …, 1998 - liebertpub.com
… differential effects of aceclidine on the … aceclidine racemate used in this study may exhibit summation of EC50's and intrinsic efficacyvalues ofboth enantiomers. Separationof aceclidine …
Number of citations: 18 www.liebertpub.com
WC Hubbard, C Kee, PL Kaufman - Ophthalmologica, 1996 - karger.com
Aceclidine increases outflow facility with little accommodative effect. To determine whether this dissociation resides in the ciliary muscle (CM) or trabecular meshwork (TM), we …
Number of citations: 11 karger.com
B Ringdahl, FJ Ehler, DJ Jenden - Mol Pharmacol, 1982 - researchgate.net
… ratios[EDse of (-)-acecidine/EDw of (+)-aceclidine] for the tremorogenic, analgesic, and sialogogic effects in mice agreed well with the ratio KH of (-)-aceclidine/KH of (+)-aceclidine. …
Number of citations: 34 www.researchgate.net
K Erickson-Lamy, A Schroeder - Experimental eye research, 1990 - Elsevier
… increase in facility, was obtained for aceclidine using data generated in this study and for … This analysis shows that the dose of aceclidine that results in a doubling of facility of outflow …
Number of citations: 33 www.sciencedirect.com
JH Romano - The British Journal of Ophthalmology, 1970 - ncbi.nlm.nih.gov
… Aceclidine is not in clinical use in the USA … aceclidine HCI 2 per cent., both used three times a day. One eye received pilocarpine and the other aceclidine. The eyes were examined at …
Number of citations: 29 www.ncbi.nlm.nih.gov
L Zhu, YY Cui, JM Feng, XJ Wu, HZ Chen - Life sciences, 2006 - Elsevier
… aceclidine, and pilocarpine, has been examined in the isolated rabbit iris muscle. Contraction of the iris muscle by carbachol and aceclidine … both carbachol and aceclidine bound to high…
Number of citations: 7 www.sciencedirect.com
Z Sebaa, N Tchouar, T Salah, H Belaidi… - Journal of …, 2018 - ingentaconnect.com
In the present study, Quantitative structure-activity relationship (QSAR) study have been performed on twenty molecules of 1,2,5-thiadiazole derivatives. The compounds studied are the …
Number of citations: 5 www.ingentaconnect.com
PL Kaufman - Experimental Eye Research, 1994 - Elsevier
Aceclidine can dissociate accommodative and outflow facility responses in monkeys and humans. We sought to determine if different muscarinic receptor subtypes control outflow facility…
Number of citations: 25 www.sciencedirect.com
FJ Ehlert, MT Griffin, PF Glidden - Journal of Pharmacology and …, 1996 - researchgate.net
ABSTRACT ABBREVIATIONS: QNB, 3-quinuclidinyl benzilate; CHO, Chinese hamster ovary; CAMP, cyclic AMP; DMEM, Dulbecco's modified Eagle's
Number of citations: 29 www.researchgate.net

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